Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate

Description

Chemical Identity and Structural Features

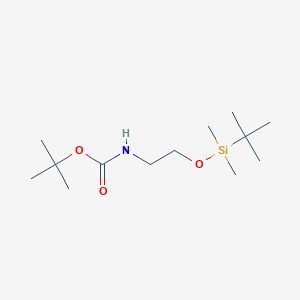

This compound possesses the molecular formula C₁₃H₂₉NO₃Si and exhibits a molecular weight of 275.46 grams per mole. The compound's International Union of Pure and Applied Chemistry systematic name is tert-butyl 2-{[tert-butyl(dimethyl)silyl]oxy}ethylcarbamate, reflecting its complex structural architecture. The molecular structure features a central ethylene bridge that connects two distinct protective functionalities: a tert-butyldimethylsilyl ether group and a tert-butyl carbamate moiety. This unique structural arrangement confers remarkable stability and selective reactivity patterns that distinguish it from simpler protecting group derivatives.

The compound's three-dimensional molecular geometry reveals significant steric influences arising from the bulky tert-butyl substituents present on both the silicon atom and the carbamate nitrogen. The tert-butyldimethylsilyl group provides substantial steric protection to the hydroxyl functionality it masks, while the tert-butyl carbamate group similarly protects amine functionalities through both electronic and steric effects. The International Chemical Identifier code for this compound is 1S/C13H29NO3Si/c1-12(2,3)17-11(15)14-9-10-16-18(7,8)13(4,5)6/h9-10H2,1-8H3,(H,14,15), which encodes the precise connectivity and stereochemical information.

Physical property characterization reveals that this compound exhibits a density of 0.925 grams per cubic centimeter and requires storage under inert atmosphere conditions at temperatures between 2-8°C to maintain stability. The compound typically appears as a solid or semi-solid material with a purity specification of 95 percent when obtained from commercial sources.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₉NO₃Si | |

| Molecular Weight | 275.46 g/mol | |

| Chemical Abstracts Service Number | 203738-69-6 | |

| Density | 0.925 g/cm³ | |

| Storage Temperature | 2-8°C | |

| Purity | 95% |

Historical Context in Organosilicon Chemistry

The development of this compound emerges from a rich historical foundation in organosilicon chemistry that began in 1863 when French chemists Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, through the reaction of ethylene with silicon tetrachloride. This pioneering work established the fundamental principles of carbon-silicon bond formation that would eventually enable the sophisticated protecting group strategies embodied in modern compounds like this compound.

The field of organosilicon chemistry experienced significant advancement through the work of Frederic Stanley Kipping in the early twentieth century, who coined the term "silicone" and developed foundational methodologies for preparing alkylsilanes and arylsilanes using Grignard reagents. Kipping's contributions to silicon chemistry were so significant that the Dow Chemical Company established an award in the 1960s recognizing outstanding achievements in this field. The evolution of silicon chemistry accelerated dramatically with Eugene Rochow's description of the Müller-Rochow process in 1945, which enabled large-scale production of organosilicon compounds and laid the groundwork for industrial applications.

The specific protective group chemistry that underlies this compound traces its origins to the groundbreaking work of Elias James Corey, who introduced the tert-butyldimethylsilyl protecting group in 1972. Corey's development of this silyl ether protecting group represented a significant advancement over simpler silyl ethers, providing enhanced stability and selectivity that would prove essential for complex synthetic transformations. The research publication describing this protecting group became one of the most highly cited papers in the Journal of the American Chemical Society, reflecting its fundamental importance to synthetic organic chemistry.

Parallel developments in carbamate chemistry provided the complementary protective strategy that enables the dual-protection capabilities of this compound. The tert-butyl carbamate protecting group for amines became an essential tool in peptide synthesis and complex molecule construction, offering orthogonal reactivity patterns that complement silyl ether protection strategies. The combination of these two protective functionalities within a single molecular framework represents a sophisticated evolution in protecting group design, enabling synthetic chemists to address increasingly complex synthetic challenges.

Significance as a Dual-Protected Intermediate

This compound exemplifies the modern approach to synthetic organic chemistry where multiple protective strategies are integrated within single molecular frameworks to enable selective transformations. The compound's significance as a dual-protected intermediate stems from its ability to simultaneously mask both alcohol and amine functionalities, providing synthetic chemists with unprecedented control over reaction selectivity and sequence. This dual-protection capability proves particularly valuable in the synthesis of complex bioactive molecules where multiple functional groups must be selectively manipulated throughout multi-step synthetic sequences.

The tert-butyldimethylsilyl moiety provides robust protection for hydroxyl groups while remaining compatible with a wide range of reaction conditions. Research has demonstrated that this silyl ether protecting group exhibits excellent stability toward nucleophilic conditions, basic environments, and many oxidation reactions, yet can be selectively removed using fluoride-based reagents under mild conditions. The selectivity of fluoride-mediated deprotection enables orthogonal removal strategies that preserve other protecting groups within complex molecular architectures.

Complementing the silyl ether protection, the tert-butyl carbamate functionality provides reliable protection for amine groups while offering distinct deprotection chemistry. The carbamate protecting group can be removed under acidic conditions, providing an orthogonal deprotection strategy relative to the fluoride-mediated silyl ether cleavage. This orthogonality enables synthetic sequences where either the alcohol or amine functionality can be selectively revealed while maintaining protection of the other functional group.

The practical applications of this compound extend broadly across synthetic organic chemistry, with particular utility in pharmaceutical synthesis and peptide chemistry. In pharmaceutical development, the compound serves as a versatile building block for constructing complex drug molecules where precise control over functional group reactivity is essential. The stability of both protecting groups under standard coupling conditions makes this compound particularly valuable for forming amide bonds, ester linkages, and other key structural elements in drug synthesis.

Recent research in medicinal chemistry has highlighted the importance of silyl protecting groups in enhancing the bioactivity of therapeutic compounds. Studies examining silylated derivatives of bioactive molecules have revealed that silyl groups can significantly improve cell membrane permeability and enhance anticancer activity through increased hydrophobicity. The incorporation of tert-butyldimethylsilyl groups has been specifically associated with improved biological activity in compounds targeting cancer cell lines, suggesting that dual-protected intermediates like this compound may serve not only as synthetic intermediates but also as structural motifs that enhance biological activity.

| Application Area | Benefit | Mechanism |

|---|---|---|

| Pharmaceutical Synthesis | Selective functional group protection | Orthogonal deprotection strategies |

| Peptide Chemistry | Amino acid side chain protection | Acid-labile carbamate removal |

| Complex Molecule Synthesis | Multi-step sequence compatibility | Dual protecting group stability |

| Bioactive Compound Development | Enhanced membrane permeability | Increased molecular hydrophobicity |

Properties

IUPAC Name |

tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO3Si/c1-12(2,3)17-11(15)14-9-10-16-18(7,8)13(4,5)6/h9-10H2,1-8H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLZZERSZRZSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456315 | |

| Record name | TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203738-69-6 | |

| Record name | TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of tert-butyl 2-hydroxyethylcarbamate

This intermediate is typically prepared by carbamoylation of 2-aminoethanol or its derivatives with tert-butyl chloroformate or di-tert-butyl dicarbonate under controlled conditions. The reaction proceeds as follows:

- Starting materials: 2-aminoethanol and tert-butyl chloroformate (or di-tert-butyl dicarbonate)

- Reaction conditions: Mild base (e.g., triethylamine) in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at 0–25 °C

- Outcome: Formation of tert-butyl 2-hydroxyethylcarbamate with high yield and purity

This step is well-documented in literature for preparing carbamate-protected amino alcohols.

Protection of the Hydroxyl Group with tert-Butyldimethylsilyl Chloride

The key step to obtain this compound is the silylation of the hydroxyl group:

- Reagents: tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole or triethylamine

- Solvent: Anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF)

- Conditions: Room temperature or slightly elevated temperature (20–40 °C), under inert atmosphere to avoid moisture

- Reaction: The hydroxyl group of tert-butyl 2-hydroxyethylcarbamate reacts with TBDMS-Cl to form the silyl ether, yielding this compound

- Workup: Typical aqueous quench, extraction with organic solvents, drying, and purification by distillation or chromatography

This method is favored due to its simplicity, high selectivity, and mild conditions that preserve the carbamate group intact.

Detailed Reaction Scheme and Conditions

| Step | Reactants/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Aminoethanol + tert-butyl chloroformate + base (e.g., Et3N) | DCM or THF | 0–25 °C | 2–4 hours | 85–95 | Formation of tert-butyl 2-hydroxyethylcarbamate |

| 2 | tert-butyl 2-hydroxyethylcarbamate + TBDMS-Cl + imidazole or Et3N | DCM or DMF | 20–40 °C | 3–6 hours | 80–90 | Silylation to form this compound |

Research Findings and Optimization Notes

- Solvent Choice: Dichloromethane is preferred for silylation due to its inertness and ease of removal; however, DMF can be used when solubility issues arise.

- Base Selection: Imidazole is often preferred over triethylamine for silylation because it acts both as a base and nucleophilic catalyst, improving reaction rates and yields.

- Moisture Sensitivity: The silylation step requires rigorously anhydrous conditions to prevent hydrolysis of TBDMS-Cl and ensure high yield.

- Temperature Control: Mild temperatures prevent decomposition of the carbamate group and minimize side reactions.

- Purification: The product is typically purified by silica gel chromatography or vacuum distillation, yielding a colorless oil with high purity (>95%).

Comparative Analysis with Related Compounds

| Feature | This compound | tert-Butyl 2-(methylamino)ethylcarbamate (related carbamate) |

|---|---|---|

| Protecting Group for Alcohol | tert-butyldimethylsilyl (TBDMS) | None |

| Protecting Group for Amine | tert-butyl carbamate | tert-butyl carbamate |

| Stability | High stability under neutral and basic conditions | Stable, but no silyl protection |

| Typical Use | Protecting alcohols during multi-step synthesis | Intermediate in amine functionalization |

| Preparation Complexity | Two-step synthesis with silylation | One-step or two-step synthesis |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers, while substitution reactions can produce a variety of functionalized carbamates .

Scientific Research Applications

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate involves its ability to act as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance, preventing unwanted reactions at specific sites on the molecule. This selective protection allows for controlled chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Tert-butyl 2-(2-hydroxyethoxy)ethylcarbamate

- Structure : Contains a hydroxyl group instead of the TBS ether.

- Synthesis: Prepared via reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc₂O) in 89% yield .

- Key Differences :

Tert-butyl 2-(2-(prop-2-ynyloxy)ethoxy)ethylcarbamate

- Structure : Features a propargyl ether group.

- Synthesis : Derived from the mesylate intermediate (75% yield) via nucleophilic substitution with propargyl alcohol .

- Key Differences: The alkyne group enables click chemistry applications (e.g., CuAAC reactions). Higher molecular weight (C₁₃H₂₁NO₄, ~255.3 g/mol) compared to the TBS analog (C₁₃H₂₇NO₃Si, ~297.5 g/mol) .

Tert-butyl 2-(9-octyl-9H-carbazol-7-yloxy)ethylcarbamate

Stability and Reactivity

TBS Ether vs. Hydroxyl Group

- The TBS group in the target compound provides superior stability against oxidation and nucleophilic attack compared to the hydroxyl group in tert-butyl 2-(2-hydroxyethoxy)ethylcarbamate. This makes the TBS derivative preferable in multi-step syntheses requiring orthogonal protection strategies .

- Deprotection of the TBS group requires fluoride ions (e.g., TBAF), whereas the hydroxyl analog may undergo unwanted side reactions under similar conditions .

Thioether Analog: Tert-butyl 2-(2-hydroxyethylthio)ethylcarbamate

- Structure : Contains a thioether (-S-) linkage.

- Properties: Molecular weight: 221.32 g/mol (C₉H₁₉NO₃S). The sulfur atom increases susceptibility to oxidation, forming sulfoxides or sulfones, which is absent in the TBS analog .

Protection-Deprotection Strategies

- The TBS group in the target compound is ideal for temporary alcohol protection during peptide or carbohydrate synthesis. In contrast, tert-butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate (CAS: 1934947-30-4) employs a spirocyclic ketal for dual protection, offering different deprotection conditions (acidic hydrolysis vs. fluoride cleavage) .

Click Chemistry Compatibility

Physicochemical Properties

Biological Activity

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate (CAS No. 203738-69-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with tert-butyldimethylsilyl chloride in the presence of a base. This method allows for the formation of the desired silyl ether, which is crucial for enhancing the compound's stability and solubility in biological systems.

Biological Properties

Research has indicated that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : The compound has shown potential against both gram-positive and gram-negative bacteria, indicating its utility as an antimicrobial agent.

- Neuroprotective Effects : Some studies have suggested that it may have neuroprotective properties, possibly through antioxidant mechanisms.

The biological activity of this compound is thought to be mediated through several pathways:

- Interaction with Cellular Targets : The silyl group enhances the lipophilicity of the compound, facilitating its interaction with cellular membranes and potential targets within cells.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Bacterial Growth : The mechanism by which it exerts antimicrobial effects may involve disruption of bacterial cell membrane integrity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2021) | Investigated the cytotoxic effects on Jurkat cells, demonstrating significant cell death at concentrations above 5 µg/mL. |

| Study B (2022) | Evaluated antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. |

| Study C (2023) | Explored neuroprotective effects in vitro, suggesting reduced oxidative stress in neuronal cell cultures treated with the compound. |

Q & A

Basic Research Questions

Q. What are the optimized laboratory-scale synthetic routes for tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate?

- Methodology : The compound is typically synthesized via a two-step process:

Carbamate Formation : React 2-aminoethanol with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., triethylamine) to yield tert-butyl 2-hydroxyethylcarbamate.

Silylation : Introduce the tert-butyldimethylsilyl (TBDMS) group using TBDMSCl and a catalyst (e.g., nanoceria, imidazole) in anhydrous DMF or THF. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >90% purity .

- Key Considerations : Use molecular sieves (3Å) to maintain anhydrous conditions during silylation, as moisture degrades TBDMSCl .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structure using H and C NMR. Key signals include:

- H: δ 0.05 ppm (TBDMS -Si(CH₃)₂), δ 1.40 ppm (Boc -C(CH₃)₃).

- C: δ 25.6 ppm (TBDMS -Si(CH₃)₂), δ 80.2 ppm (Boc quaternary carbon).

- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase.

- Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 334.3 (C₁₅H₃₁NO₃Si) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Keep under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the TBDMS group.

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Monitor for decomposition via TLC (Rf shift in hexane/ethyl acetate) .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for derivatives of this compound?

- Methodology :

- Chiral Catalysts : Employ asymmetric Mannich reactions with chiral Brønsted acids (e.g., phosphoric acids) to install stereocenters. Optimize enantiomeric excess (ee) by screening solvents (toluene vs. dichloromethane) and temperatures .

- Protecting Group Strategy : Temporarily replace TBDMS with more labile groups (e.g., TBS) to facilitate selective deprotection during multi-step syntheses .

Q. How do researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?

- Methodology :

- Purity Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic forms. Discrepancies often arise from impurities or solvent retention.

- Cross-Validation : Compare data with PubChem or ECHA entries, noting measurement conditions (e.g., heating rate for melting points) .

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?

- Methodology :

- Intermediate in Drug Synthesis : The TBDMS group protects hydroxyl moieties during fluorination reactions (e.g., DAST-mediated fluorination). Post-fluorination, deprotect under mild acidic conditions (e.g., TBAF in THF) .

- Case Study : Used in synthesizing β-amino alcohol scaffolds for kinase inhibitors. Optimize reaction yields (>80%) by controlling stoichiometry and temperature .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Model transition states for silyl ether cleavage using Gaussian 16. Compare activation energies for TBDMS vs. TBS groups.

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify feasible routes by analyzing bond dissociation energies and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.